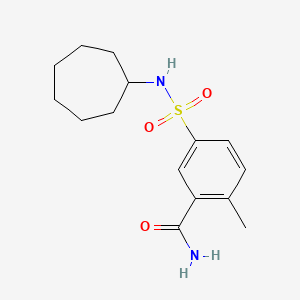![molecular formula C14H13N3S B4395810 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
描述
3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
The synthesis of 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine typically involves the reaction of 3-methylbenzyl chloride with 1,2,4-triazolo[4,3-a]pyridine-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
化学反应分析
3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding sulfide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promising activity as an antimicrobial agent against various bacterial and fungal strains.
Medicine: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
作用机制
The mechanism by which 3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine exerts its effects involves the inhibition of specific enzymes and receptors in the biological system. The compound interacts with molecular targets such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells and other pathogenic microorganisms .
相似化合物的比较
3-[(3-Methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-a]pyrimidines: These compounds have similar structural features but differ in their biological activities and applications.
1,2,4-Triazolo[3,4-b]thiadiazines: These compounds also exhibit diverse biological activities and are used in the development of new pharmaceuticals.
1,2,4-Triazolo[4,3-a]pyrazines: These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development.
属性
IUPAC Name |
3-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-11-5-4-6-12(9-11)10-18-14-16-15-13-7-2-3-8-17(13)14/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACLPIYWPBTUCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(allyloxy)phenyl]-4-bromobenzamide](/img/structure/B4395744.png)

![(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395772.png)
![2-Methyl-5-[(3-methylsulfanylphenyl)sulfamoyl]benzamide](/img/structure/B4395773.png)
![N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4395779.png)


![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395819.png)



